molecular formula C24H54O4V B13747467 Tris(octan-1-olato)oxovanadium CAS No. 24261-23-2

Tris(octan-1-olato)oxovanadium

Cat. No.: B13747467
CAS No.: 24261-23-2
M. Wt: 457.6 g/mol
InChI Key: RIZRBNXLHKIULJ-UHFFFAOYSA-N
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Description

Tris(octan-1-olato)oxovanadium is a vanadium(V) coordination compound with the formula VO(OC₈H₁₇)₃, featuring a central oxovanadium(V) core bonded to three octan-1-olato ligands via their oxygen atoms. The octan-1-olato ligands (derived from octan-1-ol) provide steric bulk and influence the compound’s solubility in organic solvents.

Characterization techniques such as infrared spectroscopy (to confirm V=O and V–O–C bonds), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (for structural elucidation) are commonly employed for such complexes .

Properties

CAS No.

24261-23-2

Molecular Formula

C24H54O4V

Molecular Weight

457.6 g/mol

IUPAC Name

octan-1-ol;oxovanadium

InChI

InChI=1S/3C8H18O.O.V/c3*1-2-3-4-5-6-7-8-9;;/h3*9H,2-8H2,1H3;;

InChI Key

RIZRBNXLHKIULJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.O=[V]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(octan-1-olato)oxovanadium generally involves the reaction of vanadium oxytrichloride (VOCl3) with octan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the vanadium center. The general reaction scheme is as follows:

VOCl3+3C8H17OH+3PyVO(OC8H17)3+3PyHCl\text{VOCl}_3 + 3 \text{C}_8\text{H}_{17}\text{OH} + 3 \text{Py} \rightarrow \text{VO}(\text{OC}_8\text{H}_{17})_3 + 3 \text{PyHCl} VOCl3​+3C8​H17​OH+3Py→VO(OC8​H17​)3​+3PyHCl

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key considerations for industrial production would include maintaining an inert atmosphere and ensuring the purity of reagents to prevent contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions: Tris(octan-1-olato)oxovanadium can undergo various chemical reactions, including:

    Oxidation: The vanadium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often involving the oxo ligand.

    Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using donor solvents or other ligands like phosphines.

Major Products:

    Oxidation: Formation of dioxovanadium complexes.

    Reduction: Formation of vanadium(III) complexes.

    Substitution: Formation of new vanadium complexes with different ligands.

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanadium oxo-complexes exhibit diverse reactivity and applications depending on their oxidation state, ligand architecture, and coordination geometry. Below is a detailed comparison of Tris(octan-1-olato)oxovanadium with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Oxidation State Ligand Type Key Applications Thermal Stability (°C) Biological Activity
This compound +5 Alkoxy (C₈H₁₇O⁻) Catalysis, materials science ~200–300 (inferred) Not reported
Tris(isobutoxo)oxovanadium +5 Branched alkoxy (C₄H₉O⁻) Catalysis, precursor for thin films Up to 250 Not reported
Bis(maltolato)oxovanadium(IV) (BMOV) +4 Chelating maltolato Diabetes therapy (insulin mimetic) Stable in physiological Hypoglycemic, low toxicity
Tris(benzoato-O)oxovanadium +5 Carboxylate (C₆H₅COO⁻) Oxidation catalysis, biomedical research >250 (decomposes) Enzyme inhibition
Decavanadate (V₁₀O₂₈⁶⁻) +5 Polyoxovanadate cluster Ca²⁺-ATPase inhibition, diabetes research High in aqueous media Potent enzyme inhibitor

Ligand Effects on Reactivity and Stability

  • Alkoxy vs. Carboxylate Ligands: Alkoxy ligands (e.g., octan-1-olato, isobutoxo) enhance solubility in nonpolar solvents and modulate steric effects, making these complexes suitable for organic-phase catalysis. In contrast, carboxylate ligands (e.g., benzoato) improve stability in polar environments and enable redox activity for oxidation reactions .
  • Chelating Ligands : BMOV and BEOV (bis(ethylmaltolato)oxovanadium(IV)) utilize chelating maltolato ligands, which stabilize the vanadium(IV) oxidation state and enhance bioavailability for diabetes treatment .

Thermal and Catalytic Behavior

  • Thermal Stability : Alkoxy and carboxylate vanadium(V) complexes decompose above 200–300°C, with stability influenced by ligand bulkiness. For example, tris(triphenylsiloxy)vanadium oxide (C₅₄H₄₅O₄Si₃V) exhibits higher thermal resistance due to bulky siloxy ligands .
  • Catalytic Applications : this compound may act as a catalyst in oligomerization reactions, analogous to chromium(III) and oxovanadium(IV) polycarboxylate catalysts used in polymer synthesis .

Structural Insights

  • Coordination Geometry : Vanadium(V) alkoxides like this compound adopt a distorted octahedral geometry, while vanadium(IV) complexes (e.g., BMOV) often exhibit square pyramidal coordination .
  • Ligand Exchange Dynamics : Carboxylate and maltolato ligands permit faster ligand exchange, facilitating interactions with biological targets or catalytic substrates .

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